Cas no 160938-84-1 (methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride)

methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride structure
160938-84-1 structure
商品名:methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
CAS番号:160938-84-1
MF:C7H10ClNO3
メガワット:191.612201213837
MDL:MFCD09797027
CID:2109508
PubChem ID:16424681

methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
    • Methyl 5-(aminomethyl)-2-furoate hydrochloride
    • F8888-0372
    • MFCD09797027
    • methyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride
    • AKOS026742445
    • FT-0761702
    • SB61891
    • SCHEMBL4444103
    • 160938-84-1
    • EN300-177506
    • methyl5-(aminomethyl)furan-2-carboxylatehydrochloride
    • 5-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride
    • DA-09676
    • OJCCSWCSYOBPCO-UHFFFAOYSA-N
    • G54448
    • Methyl 5-(Aminomethyl)-2-furoate HCl
    • MDL: MFCD09797027
    • インチ: 1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H
    • InChIKey: OJCCSWCSYOBPCO-UHFFFAOYSA-N
    • ほほえんだ: Cl.O1C(C(=O)OC)=CC=C1CN

計算された属性

  • せいみつぶんしりょう: 191.0349209g/mol
  • どういたいしつりょう: 191.0349209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 149
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5Ų

methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1226532-5g
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
160938-84-1 95%
5g
$1440 2024-06-03
Life Chemicals
F8888-0372-5g
methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
160938-84-1 95%
5g
$1170.0 2023-09-05
TRC
M265390-2.5g
Methyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride
160938-84-1
2.5g
$1918.00 2023-05-18
Life Chemicals
F8888-0372-0.25g
methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
160938-84-1 95%
0.25g
$200.0 2023-09-05
abcr
AB529100-500 mg
Methyl 5-(aminomethyl)-2-furoate hydrochloride, 95%; .
160938-84-1 95%
500mg
€406.00 2023-06-14
Enamine
EN300-177506-10g
methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
160938-84-1 95%
10g
$1680.0 2023-09-20
Aaron
AR00HZBJ-10g
methyl 5-(aminomethyl)-2-furoate hydrochloride
160938-84-1 97%
10g
$1883.00 2025-01-25
Ambeed
A483581-100mg
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
160938-84-1 97%
100mg
$110.0 2024-04-23
Aaron
AR00HZBJ-1g
methyl 5-(aminomethyl)-2-furoate hydrochloride
160938-84-1 97%
1g
$290.00 2025-01-25
Ambeed
A483581-10g
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
160938-84-1 97%
10g
$2134.0 2024-04-23

methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride 関連文献

Related Articles

methyl 5-(aminomethyl)furan-2-carboxylate hydrochlorideに関する追加情報

Recent Advances in the Application of Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride (CAS: 160938-84-1) in Chemical Biology and Pharmaceutical Research

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (CAS: 160938-84-1) has emerged as a versatile intermediate in chemical biology and pharmaceutical research. This compound, characterized by its furan ring and reactive aminomethyl group, has been increasingly utilized in the synthesis of novel bioactive molecules. Recent studies highlight its role in the development of targeted therapeutics, particularly in the areas of oncology and infectious diseases. The unique chemical properties of this compound, including its ability to serve as a building block for heterocyclic systems, make it a valuable asset in drug discovery pipelines.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride as a key precursor in the synthesis of potent kinase inhibitors. Researchers successfully incorporated this moiety into novel ATP-competitive inhibitors, showing remarkable selectivity for specific cancer-related kinases. The study reported IC50 values in the low nanomolar range for several synthesized compounds, with particular efficacy against breast cancer cell lines. These findings underscore the compound's potential in addressing the growing need for targeted cancer therapies with improved specificity and reduced off-target effects.

In antimicrobial research, methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride has shown promise as a scaffold for developing new classes of antibiotics. A recent publication in Bioorganic & Medicinal Chemistry Letters detailed its use in creating analogs with activity against multidrug-resistant Gram-positive bacteria. The structural flexibility of this compound allowed researchers to optimize pharmacokinetic properties while maintaining antimicrobial potency. Notably, several derivatives exhibited bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity to mammalian cells, suggesting a favorable therapeutic window.

The compound's application extends to neurodegenerative disease research, where it has been employed in the development of small molecule modulators of protein aggregation. A 2024 study in ACS Chemical Neuroscience utilized methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride to create compounds that effectively disrupted α-synuclein fibril formation, a pathological hallmark of Parkinson's disease. The research team employed advanced biophysical techniques, including cryo-EM and NMR spectroscopy, to elucidate the mechanism of action at molecular resolution.

From a synthetic chemistry perspective, recent advancements have focused on improving the scalability and sustainability of methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride production. Green chemistry approaches, including catalytic amination and solvent-free reactions, have been successfully applied to its synthesis, as reported in a 2023 Organic Process Research & Development article. These methodological improvements have significantly reduced the environmental impact of large-scale production while maintaining high purity standards required for pharmaceutical applications.

Looking forward, methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride continues to attract attention as a multifunctional building block in drug discovery. Its compatibility with various coupling reactions and ability to introduce both hydrogen bond donors and acceptors make it particularly valuable in fragment-based drug design. Current research efforts are exploring its use in PROTAC (proteolysis targeting chimera) development and as a component of targeted drug delivery systems, indicating its enduring relevance in advancing pharmaceutical sciences.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:160938-84-1)methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
A1134283
清らかである:99%/99%/99%/99%
はかる:250mg/1g/5g/10g
価格 ($):166.0/295.0/1168.0/1921.0